molecular formula C20H21N3O2 B8286830 5-(4-Benzyl-1-piperazinylcarbonyl)oxindol

5-(4-Benzyl-1-piperazinylcarbonyl)oxindol

Cat. No. B8286830
M. Wt: 335.4 g/mol
InChI Key: OAPVGDLORYKKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Benzyl-1-piperazinylcarbonyl)oxindol is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Benzyl-1-piperazinylcarbonyl)oxindol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Benzyl-1-piperazinylcarbonyl)oxindol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Benzyl-1-piperazinylcarbonyl)oxindol

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-(4-benzylpiperazine-1-carbonyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C20H21N3O2/c24-19-13-17-12-16(6-7-18(17)21-19)20(25)23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,21,24)

InChI Key

OAPVGDLORYKKMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1.76 g of 5-carboxyoxindol in 200 ml of methylene chloride was added 2 ml of pyridine. After completion of addition, to the suspension was added dropwise 1.4 g of thionyl chloride with stirring held at 0° to 20° C. After completion of addition, the mixture was stirred at the same temperature for 1 hour, and a solution of 1.74 g of benzylpiperazine in 10 ml of methylene chloride was added dropwise thereto. The mixture was then stirred for 4 hours at room temperature. The reaction mixture was thoroughly washed with an aqueous potassium carbonate solution, then washed with water, and dilute hydrochloric acid, dried over sodium sulfate, and the solvent was distilled off. The residue was isolated and purified by silica-gel column chromatography [silica-gel: WAKO C-200, eluent: chloroform:methanol (V/V)=20:1] followed by recrystallization from isopropyl alcohol to give 298 mg of 5-(4-benzyl-1-piperazinylcarbonyl)oxindol.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
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Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Carboxyoxindol (0.93 g), 1.3 g of DCC, and 1.1 g of benzylpiperazine were suspended in 10 ml of dioxane, and the suspension was stirred at 60° to 70° C. for 5 hours. After completion of reaction, the solvent was distilled off and ethyl ether was added to the residue and crystals which precipitated were filtered off. After concentrating the filtrate, the residue was dissolved with an addition of chloroform. The solution was washed with water and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was distilled off. The residue were recrystallized from isopropyl alcohol to give 300 mg of 5-(4-benzyl-1-piperazinylcarbonyl)oxindol.
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-Carboxyoxindol (0.93 g) and 0.8 ml of trimethylamine were suspended in 10 ml of tetrahydrofuran (THF), and a solution of 1.0 g of diethylchlorophosphate in 10 ml of THF was added dropwise thereto at room temperature with stirring. The mixture was stirred for 3 hours at room temperature. To the mixture was added dropwise a solution of 1.1 g of benzylpiperazine in 10 ml of THF and was further stirred for 10 hours at room temperature. After completion of reaction, crystals which precipitated were filtered off and the filtrate was concentrated. To the residue was added a saturated aqueous solution of sodium hydrogencarbonate and the mixture was extracted with chloroform. Organic layer was washed with water and a saturated saline solution, dried over anhydrous sodium sulfate, and the solvent was distilled off. Recrystallization of the residue from isopropyl alcohol gave 1.01 g of 5-(4-benzyl-1-piperazinylcarbonyl)oxindol.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 0.88 g of 5-carboxyoxindol in 10 ml of DMF was added under ice-cooling 0.82 ml of triethylamine, and 0.77 ml of isobutyl chloroformate was added thereto subsequently. The mixture was stirred at the same temperature for 1 hour. Then, 1.1 g of 1-benzylpiperazine was added thereto, and the mixture was stirred at room temperature overnight. After the reaction was completed, DMF was removed under reduced pressure, and to the residue was added an aqueous sodium hydrogencarbonate solution and extracted with chloroform. After washing with water and drying over magnesium sulfate, chloroform was distilled off under reduced pressure. The resultant residue was purified by silica-gel column chromatography (eluent: methylene chloride:methanol=50:1) and recrystallized from isopropyl alcohol to give 0.7 g of 5-(4-benzyl-1-piperazinylcarbonyl)oxindol.
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

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